

triphosgene CAS number and molecular formula

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An In-Depth Technical Guide to Triphosgene for Researchers and Scientists

Triphosgene, also known as bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safer and more convenient substitute for the highly toxic and gaseous phosgene.[1][2][3] This guide provides an in-depth overview of **triphosgene**, its chemical properties, synthesis, and significant applications in organic synthesis, with a particular focus on its relevance to drug development professionals.

Core Identifiers

• CAS Number: 32315-10-9[1][4][5]

Molecular Formula: C₃Cl₆O₃[1][4][5][6]

Physicochemical Properties

Triphosgene's utility as a phosgene substitute is largely due to its solid state, which simplifies handling, storage, and measurement.[2][3] The key physical and chemical properties are summarized below.



Property	Value	References
Molecular Weight	296.75 g/mol	[5][6]
Appearance	White to off-white crystalline solid	[1][6]
Melting Point	78-83 °C (172-181 °F; 351-356 K)	[1][6][7]
Boiling Point	203-206 °C (397-403 °F; 476- 479 K)	[1][6][7]
Density	1.780 g/cm ³	[1]
Solubility	Soluble in various organic solvents like dichloromethane, toluene, THF, chlorobenzene, and trichloromethane. It is insoluble in water and reacts with it.	[1][6][8]
Stability	Stable up to 200 °C, but decomposes at higher temperatures. It is sensitive to moisture and light.	[1][9]

Synthesis of Triphosgene

Triphosgene is commercially available but can also be synthesized in the laboratory. The primary method for its preparation is through the exhaustive free-radical chlorination of dimethyl carbonate.[1][8]

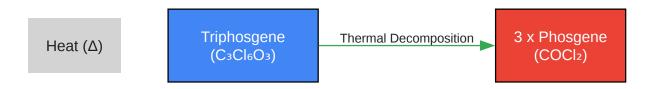
Reaction: $CH_3OCO_2CH_3 + 6 Cl_2 \rightarrow CCl_3OCO_2CCl_3 + 6 HCl[1]$

The process typically involves passing dry chlorine gas through dimethyl carbonate while exposing it to sunlight or another source of UV light.[8] The reaction proceeds over several days, resulting in the formation of colorless crystals.[8] After the reaction is complete, excess chlorine and hydrochloric acid are removed, and the product is purified, often by recrystallization from hot hexanes.[1][8]



Mechanism of Action and Reactivity

Triphosgene's reactivity stems from its thermal decomposition into three molecules of phosgene, which then act as the reactive species in chemical transformations.[1] This controlled, in-situ generation of phosgene is a key advantage, as it avoids the need to handle the hazardous gas directly.



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Caption: Thermal decomposition of one molecule of **triphosgene** into three molecules of phosgene.

Applications in Organic Synthesis and Drug Development

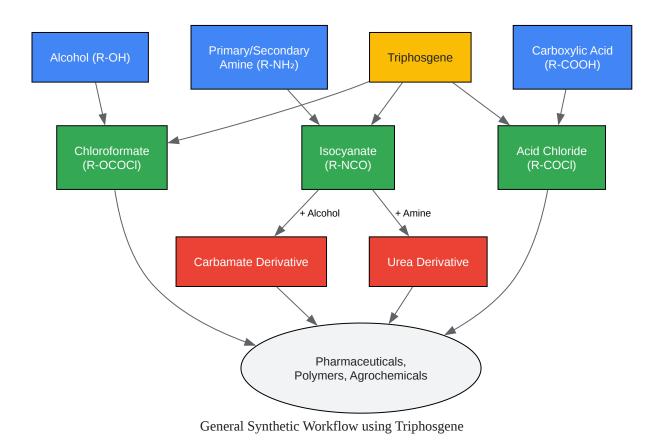
Triphosgene is a versatile reagent widely employed in the synthesis of a vast range of chemical compounds, including valuable intermediates for the pharmaceutical, agrochemical, and polymer industries.[2][10][11]

Key Applications:

- Synthesis of Isocyanates: Primary and secondary amines are readily converted to
 isocyanates, which are crucial intermediates for producing ureas and carbamates found in
 many pharmaceutical compounds like antibiotics, anticonvulsants, and anticancer drugs.[1]
 [12]
- Formation of Chloroformates: Alcohols react with **triphosgene** to yield chloroformates, which are key building blocks for cardiovascular drugs and sedatives.[12]
- Preparation of Carbonates and Ureas: Triphosgene facilitates the conversion of alcohols into carbonates and amines into ureas.[1]



- Synthesis of Acid Chlorides and Anhydrides: Carboxylic acids can be converted to their corresponding acid chlorides or anhydrides.[2][13]
- Chlorination Reactions: It serves as a chlorinating agent, for instance, in the synthesis of alkyl and vinyl chlorides from alcohols and ketones, respectively.[1][2]
- Drug Delivery Systems: Researchers are exploring its use in prodrug synthesis, where it helps form stable prodrugs that can be metabolized into the active drug upon administration.
 [12]



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Caption: Synthetic pathways from common starting materials to key intermediates and final products using **triphosgene**.

Experimental Protocol: Synthesis of an Isocyanate from a Primary Amine

The following is a general procedure for the synthesis of an isocyanate using **triphosgene**. Note: This protocol must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

- Setup: A three-necked, oven-dried flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of a primary amine in an anhydrous solvent (e.g., dichloromethane or toluene).
- Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
- Addition of Triphosgene: A solution of triphosgene (approximately 0.33-0.40 equivalents relative to the amine) in the same anhydrous solvent is added dropwise to the cooled amine solution under a nitrogen atmosphere. The stoichiometry is critical, as one mole of triphosgene is equivalent to three moles of phosgene.
- Base Addition: An anhydrous base, such as pyridine or triethylamine (typically 1 equivalent per mole of HCl generated), is added to scavenge the HCl byproduct.
- Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 1-4 hours) until the reaction is complete, which can be monitored by techniques such as TLC or IR spectroscopy (disappearance of N-H stretch, appearance of N=C=O stretch).
- Workup: The reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure.
- Purification: The crude isocyanate is purified, typically by distillation under reduced pressure or chromatography, to yield the final product.

Safety and Handling



Despite being safer than gaseous phosgene, **triphosgene** is a highly toxic and corrosive chemical that must be handled with extreme care.[1][14][15]

- Toxicity: It is fatal if inhaled and causes severe skin burns and eye damage.[14][16] Contact with water or moisture can release toxic phosgene and hydrochloric acid gas.[1][15]
- Handling: Always handle **triphosgene** in a well-ventilated chemical fume hood or a glove box.[14][16] Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, tightly fitting safety goggles, and chemical-resistant gloves.[15][16]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture, heat, and alkaline chemicals.[6][9][15] It should be stored under an inert gas.[9]
- Spills and Disposal: In case of a spill, evacuate the area.[17] Small spills can be carefully collected with absorbent materials, while avoiding dust generation.[14][16] All waste must be disposed of as hazardous material according to institutional and local regulations.[16]

In conclusion, **triphosgene** stands as an indispensable reagent in modern organic synthesis, offering a practical and safer alternative to phosgene for a wide array of chemical transformations critical to the pharmaceutical and chemical industries.[3] Its solid nature allows for easier handling and precise measurement, though its inherent toxicity demands strict adherence to safety protocols.[6]

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